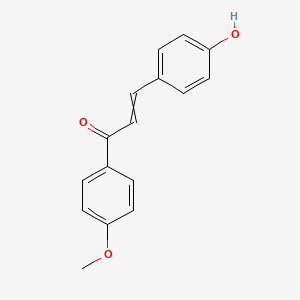

3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structure and properties It is a member of the chalcone family, which are aromatic ketones with two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydrochalcones.

Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Halogenated derivatives

Scientific Research Applications

3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer and antimicrobial activities.

Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. The compound can also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one: Lacks the methoxy group, which may affect its biological activity.

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the hydroxyl group, which may influence its reactivity and applications.

Uniqueness

The presence of both hydroxyl and methoxy groups in 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one makes it unique

Biological Activity

3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly known as 4-Hydroxy-4'-methoxychalcone, is a chalcone derivative that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antioxidant, antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14O3. The compound features two aromatic rings connected by a propene chain with a keto group, which is characteristic of chalcones. The presence of hydroxyl and methoxy groups significantly influences its biological activity.

Antioxidant Activity

Chalcones are known for their antioxidant properties. Studies have shown that this compound exhibits significant free radical scavenging activity. For instance, a study reported that this compound effectively reduced oxidative stress in cellular models by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes .

Table 1: Antioxidant Activity Comparison

Antibacterial Activity

Research has highlighted the antibacterial potential of this chalcone derivative. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, it demonstrated a minimum inhibitory concentration (MIC) ranging from 0.5 to 2.0 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics such as tetracycline and erythromycin .

Table 2: Antibacterial Activity

Anticancer Activity

The anticancer properties of chalcones have been extensively studied, with promising results for this compound. This compound has been shown to induce apoptosis in various cancer cell lines by modulating cell cycle regulators such as cyclin D1 and CDK4 .

Table 3: Anticancer Activity Overview

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

- Study on Antioxidant Effects : A controlled study evaluated the impact of this compound on oxidative stress markers in diabetic rats. Results indicated a significant reduction in malondialdehyde levels and an increase in superoxide dismutase activity, suggesting protective effects against oxidative damage .

- Antibacterial Efficacy Against MRSA : A clinical isolate study tested the antibacterial effects of this chalcone derivative against MRSA strains. The compound exhibited potent activity, leading to bacterial cell death within hours of exposure, highlighting its potential as an alternative therapeutic agent .

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEGRADBFAKNHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.